

DQP1105 degradation and proper storage conditions

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Compound of Interest

Compound Name: **DQP1105**

Cat. No.: **B607200**

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Technical Support Center: DQP1105

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of **DQP1105** and its proper storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **DQP1105** and what is its mechanism of action?

DQP1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^[1] It exhibits selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.^{[1][2]} Its mechanism of action does not involve competing with the co-agonists glutamate or glycine but instead inhibits a pre-gating conformational change required for channel opening.^{[1][3][4]}

Q2: What are the recommended storage conditions for **DQP1105**?

To ensure the stability and integrity of **DQP1105**, it is crucial to adhere to the following storage guidelines:

- Solid Form: Store at -20°C for long-term stability.^[5]

- In Solution (e.g., DMSO): For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to store under a nitrogen atmosphere to minimize oxidation.[6]

Q3: What are the known solubility characteristics of **DQP1105**?

DQP1105 is soluble in dimethyl sulfoxide (DMSO).[2][5]

Solvent	Concentration
DMSO	Soluble to 100 mM[5]
DMSO	>50 mg/ml[2]

Q4: Are there known degradation pathways for **DQP1105**?

Currently, there are no specific published studies detailing the degradation pathways of **DQP1105**. However, based on its chemical structure, which includes a dihydroquinoline and a pyrazoline moiety, potential degradation pathways can be hypothesized. Quinolone structures, in general, are known to be susceptible to photodegradation.[1][5] The dihydroquinoline ring may be prone to oxidation.[6] Hydrolysis of the pyrazoline ring or the butanoic acid side chain could also occur under certain pH conditions.

Q5: How can I assess the stability of **DQP1105** in my experimental setup?

To assess the stability of **DQP1105** under your specific experimental conditions, it is recommended to perform forced degradation studies. This involves subjecting the compound to various stress conditions and analyzing for degradation products. A general protocol for such a study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Inconsistent experimental results with DQP1105.	Degradation of DQP1105 due to improper storage or handling.	<ol style="list-style-type: none">1. Review storage conditions of both solid compound and stock solutions. Ensure they align with the recommended guidelines (-20°C for solid, -80°C for long-term solution storage).[5][6]2. Prepare fresh stock solutions from solid DQP1105.3. Protect solutions from light, as quinolone-like structures can be light-sensitive.[1][5]
Precipitation of DQP1105 in aqueous buffers.	Low aqueous solubility of DQP1105.	<ol style="list-style-type: none">1. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility.2. Perform a solubility test in your specific buffer system prior to the main experiment.3. Consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental system.
Loss of DQP1105 activity over time in an experimental assay.	Degradation of DQP1105 under assay conditions (e.g., pH, temperature, light exposure).	<ol style="list-style-type: none">1. Include a stability control in your experiment: incubate DQP1105 under the same assay conditions for the same duration, then analyze its integrity and concentration using an appropriate analytical method (e.g., HPLC).2. If degradation is confirmed, consider modifying the assay conditions if possible (e.g.,

reducing incubation time,
protecting from light).

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of **DQP1105** on various receptors.

Receptor Subunit	IC50 (μM)	Expression System
GluN2D	2.7	Recombinant receptors[5]
GluN2C	8.5	Recombinant receptors[5]
GluN2B	121	Recombinant receptors[5]
GluK2	153	Recombinant receptors[5]
GluA1	198	Recombinant receptors[5]
GluN2A	206	Recombinant receptors[5]

Experimental Protocols

Protocol 1: General Forced Degradation Study for **DQP1105**

This protocol outlines a general procedure for stress testing to evaluate the intrinsic stability of **DQP1105**.

1. Preparation of Stock Solution:

- Prepare a stock solution of **DQP1105** in DMSO at a known concentration (e.g., 10 mM).

2. Stress Conditions:

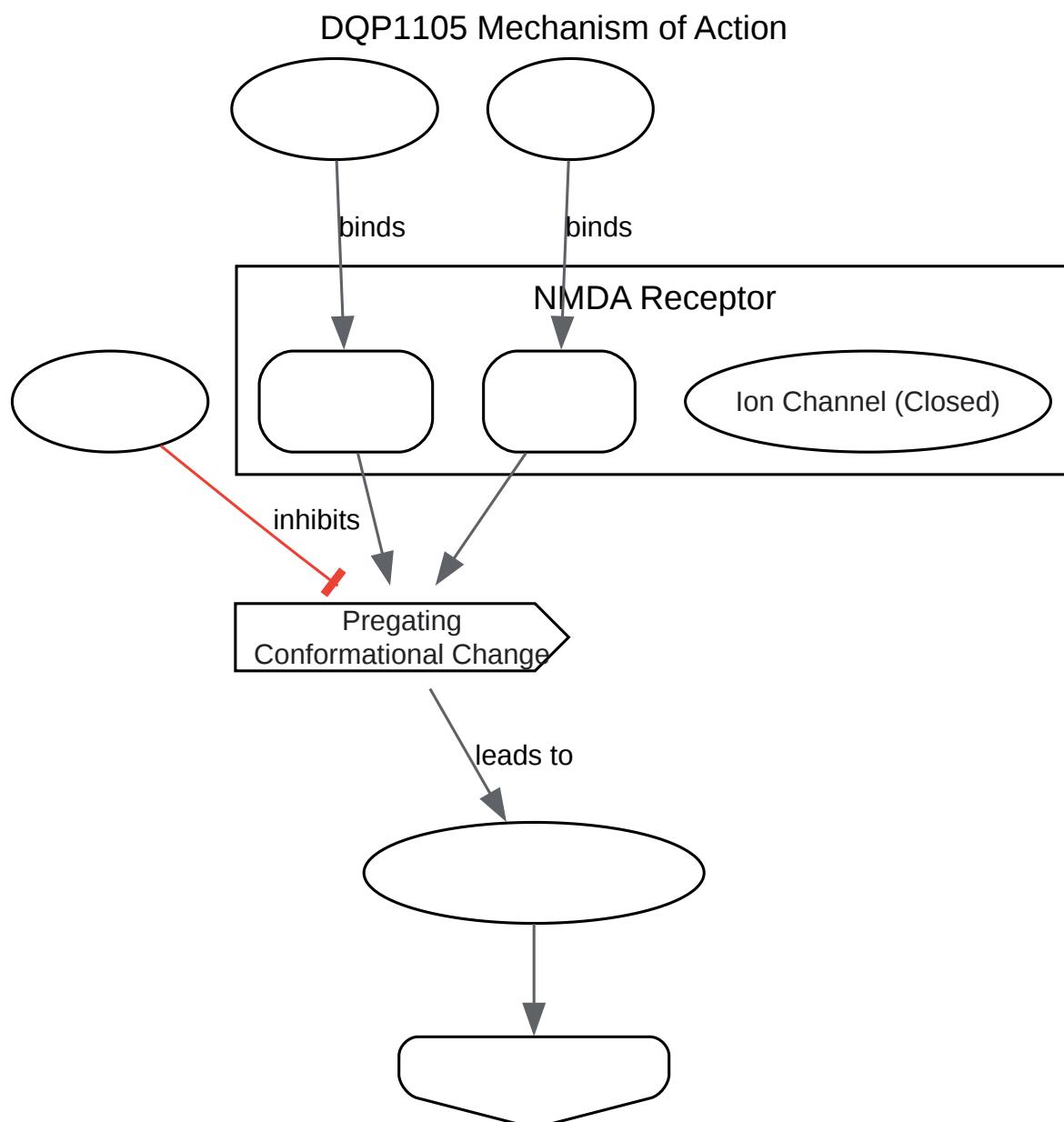
- Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 μM. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 μM. Incubate at 60°C for 24 hours.

- Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 μ M. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Keep the solid **DQP1105** in a controlled temperature oven at 60°C for 24 hours. Also, incubate a solution of **DQP1105** (100 μ M in a relevant buffer) at 60°C for 24 hours.
- Photostability: Expose a solution of **DQP1105** (100 μ M in a relevant buffer) to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples (stressed and control) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is a common starting point.
- The method should be able to separate the parent **DQP1105** peak from any potential degradation products.
- Quantify the amount of **DQP1105** remaining in each sample and calculate the percentage of degradation.
- If significant degradation is observed, further characterization of the degradation products can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

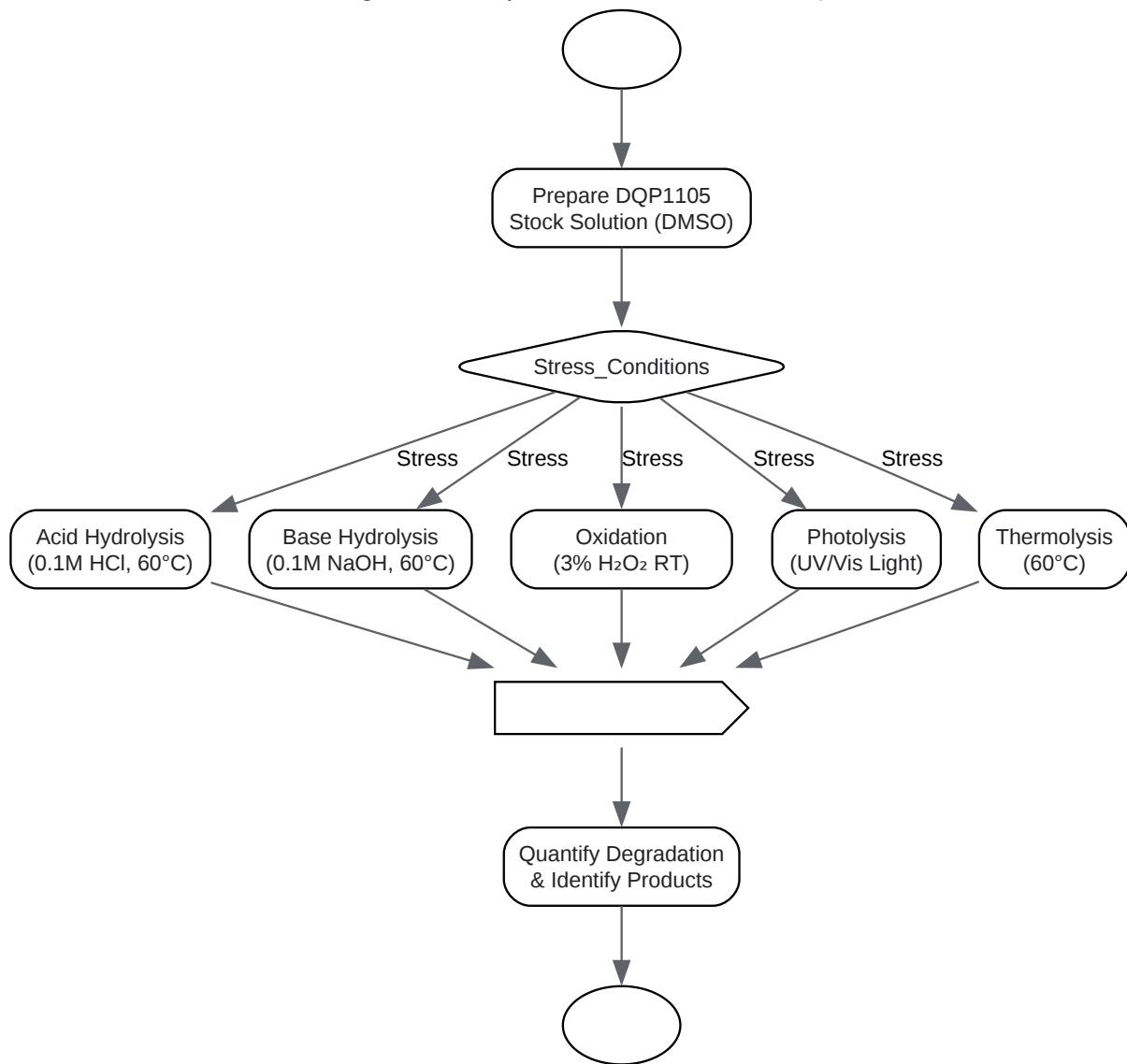
Visualizations



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Caption: **DQP1105** noncompetitively inhibits NMDA receptor activation.

Forced Degradation Experimental Workflow for DQP1105

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Caption: A workflow for assessing the stability of **DQP1105**.

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